Superior FXIa Binding Affinity vs Lead and Clinical Inhibitors
FXIa-IN-13 achieves a human FXIa Ki of 0.04 nM, representing a 92.5-fold improvement in binding affinity compared to the lead compound 3 (Ki = 3.7 nM) from the same optimization series [1]. This potency also exceeds that of the clinical candidate milvexian (human Ki = 0.11 nM) and the FXIa inhibitor asundexian (human FXIa IC₅₀ = 1.0 nM; Ki ≈ IC₅₀ under assay conditions) [1][2][3]. The enhanced affinity is attributed to additive interactions from the hydroxyquinolinone P2′ and N-methylpiperazine amide P2 moieties [1].
| Evidence Dimension | Human FXIa inhibitory potency (Ki or IC₅₀) |
|---|---|
| Target Compound Data | Ki = 0.04 nM |
| Comparator Or Baseline | Compound 3: Ki = 3.7 nM; Milvexian: Ki = 0.11 nM; Asundexian: IC₅₀ = 1.0 nM |
| Quantified Difference | 92.5-fold lower Ki vs. Compound 3; 2.75-fold lower Ki vs. milvexian; ~25-fold lower Ki (Ki ≈ IC₅₀) vs. asundexian |
| Conditions | Human FXIa enzyme binding assay, 37 °C, averaged from duplicate IC₅₀ determinations; substrate concentration ≪ Kₘ |
Why This Matters
Higher intrinsic potency reduces the required compound concentration in biochemical and cellular assays, minimizing off-target artifacts and conserving scarce or costly reagent.
- [1] Pinto, D. J. P.; Smallheer, J. M.; Corte, J. R.; et al. Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety. ACS Med. Chem. Lett. 2015, 6 (5), 590–595. View Source
- [2] Dilger, A. K.; et al. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. J. Med. Chem. 2022, 65 (3), 1774–1790. View Source
- [3] Heitmeier, S.; et al. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa. J. Thromb. Haemost. 2022, 20 (6), 1400–1411. View Source
